molecular formula C14H19FN2 B2823612 (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-fluoro-benzyl)-amine CAS No. 727663-14-1

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-fluoro-benzyl)-amine

Cat. No. B2823612
CAS RN: 727663-14-1
M. Wt: 234.318
InChI Key: ODXHPSVOSUKGKP-UHFFFAOYSA-N
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Description

The compound is a derivative of 1-Azabicyclo[2.2.2]octane . This is a bicyclic structure that is a part of many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1-Azabicyclo[2.2.2]octane derivatives have been synthesized using various methods .

Scientific Research Applications

Antimicrobial Activity

The synthesis of novel antimicrobial agents is crucial due to the rising threat of antibiotic-resistant bacteria. Researchers have designed and synthesized ten new compounds based on the quinuclidinium heterocyclic core and the oxime functional group. Among these, two quaternary compounds—para-N-chlorobenzyl and meta-N-bromobenzyl quinuclidinium oximes —displayed potent and broad-spectrum activity against both gram-positive and gram-negative bacterial strains. Their minimum inhibitory concentration (MIC) values ranged from 0.25 to 4.00 μg/mL, with exceptional efficacy against multidrug-resistant pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae .

Tropane Alkaloid Scaffold

The 8-azabicyclo[3.2.1]octane scaffold, which resembles the core structure of tropane alkaloids, holds promise for drug discovery. Tropane alkaloids exhibit diverse biological activities, making this scaffold an attractive target. Research efforts directed toward stereoselective synthesis of this basic structure have gained attention .

Heterocycle-Substituted Bicyclo[3.1.1]heptanes

The compound’s bicyclic nature lends itself to further functionalization. Researchers have explored mild, photocatalytic conditions to introduce various heterocycles at the bridgehead position of bicyclo[3.1.1]heptanes. These derivatives may find applications in medicinal chemistry and beyond .

Catalyst and Reagent

Quinuclidine serves as a versatile reagent and catalyst in organic synthesis. Its unique bicyclic structure allows it to participate in diverse reactions, including ring-opening processes and cyclizations. Researchers often employ quinuclidine to facilitate complex transformations .

Biological Activity Enhancement

Multi-way analysis techniques have been used to correlate quantum chemical data with biological activity. By understanding the structural features that enhance biological potency, researchers can optimize quinuclidine-based compounds for specific applications .

Drug Design and Optimization

Given its intriguing structure and diverse properties, N-(4-Fluorobenzyl)quinuclidin-3-amine could serve as a starting point for drug design. Computational studies and molecular modeling may guide modifications to improve its pharmacological profile .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2/c15-13-3-1-11(2-4-13)9-16-14-10-17-7-5-12(14)6-8-17/h1-4,12,14,16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXHPSVOSUKGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-fluoro-benzyl)-amine

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